Comprehensive Structural Elucidation of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
Comprehensive Structural Elucidation of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
This guide provides a comprehensive technical framework for the structural elucidation of ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol . It is designed for analytical chemists and medicinal chemists requiring rigorous verification of this chiral building block.
Technical Whitepaper | Application Note: SA-ELUC-310 [1]
Executive Summary
The compound ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS: 1412452-25-5) is a conformationally restricted chiral scaffold used in the synthesis of glutamate receptor modulators and antiviral nucleoside mimics.[1] Its value lies in the rigid bicyclic core, which orients the primary hydroxyl group in a precise vector relative to the ether oxygen.
Validating this structure requires overcoming two primary analytical challenges:
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Regioisomer Differentiation: Distinguishing the bridgehead-substituted (1-yl) isomer from the more common bridge-substituted (6-yl) isomer.
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Absolute Stereochemistry: Confirming the (1R, 5S) enantiomer against its mirror image (1S, 5R), typically obtained via enzymatic resolution.
Structural Architecture & Theoretical Shifts
The 3-oxabicyclo[3.1.0]hexane core consists of a tetrahydrofuran ring fused to a cyclopropane ring.[1]
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Numbering Convention: The bridgehead carbons are C1 and C5.[1] The oxygen is at C3. The cyclopropane apex is C6.
-
Stereochemical Constraint: The ring fusion is exclusively cis due to the high strain energy required for a trans-fusion in a [3.1.0] system.[1]
-
Chirality: While the parent 3-oxabicyclo[3.1.0]hexane is a meso compound, substitution at C1 breaks the plane of symmetry, creating a chiral center.[1]
Predicted NMR Signature (Diagnostic)
| Position | Carbon Type | 1H Signal (Approx) | 13C Signal (Approx) | Multiplicity / Coupling |
| C1 | Quaternary (Cq) | — | 30-35 ppm | Key Diagnostic: No HMQC correlation.[1] |
| C2 | Methylene (CH2) | 3.6 - 4.0 ppm | 70-75 ppm | AB system or d (part of THF).[1] |
| C3 | Oxygen | — | — | Ether linkage.[1] |
| C4 | Methylene (CH2) | 3.6 - 4.0 ppm | 70-75 ppm | AB system or d (part of THF).[1] |
| C5 | Methine (CH) | 1.5 - 1.8 ppm | 20-25 ppm | Multiplet (Bridgehead).[1] |
| C6 | Methylene (CH2) | 0.4 - 0.9 ppm | 10-15 ppm | High Field: Distinctive cyclopropane CH2.[1] |
| -CH2OH | Methylene (CH2) | 3.4 - 3.6 ppm | 60-65 ppm | Doublet (couples to OH) or Singlet (D2O).[1] |
Analytical Protocol: Step-by-Step Elucidation
The following workflow ensures rigorous identification, moving from connectivity to spatial arrangement.
Phase 1: Regioisomer Verification (1-yl vs. 6-yl)
The most common synthetic impurity is the 6-substituted isomer (derived from 2,5-dihydrofuran cyclopropanation).[1]
Experiment: 2D Heteronuclear Multiple Bond Correlation (HMBC).
-
Logic:
-
Target (1-yl): The hydroxymethyl protons (-CH 2OH) will show a strong 2-bond coupling (
) to the quaternary C1 and a 3-bond coupling ( ) to the bridgehead C5 and cyclopropane C6 .[1] -
Impurity (6-yl): The hydroxymethyl protons would couple to C6 (methine) and the two bridgeheads (C1/C5 ), which would be equivalent in a symmetric environment.[1]
-
Experiment: DEPT-135 / HSQC.
-
Target (1-yl): C1 is quaternary (no peak in HSQC). C6 is a methylene (negative in DEPT-135).[1]
-
Impurity (6-yl): C1/C5 are methines (positive).[1] C6 is a methine (positive). This is the definitive "Go/No-Go" check.
Phase 2: Relative Stereochemistry (Cis-Fusion)
While trans-fusion is geometrically prohibited, confirming the cis-fusion validates the integrity of the ring synthesis.[1]
Experiment: 1D NOE or 2D NOESY.
-
Observation: Irradiating the bridgehead proton H5 should show a strong NOE enhancement of the adjacent H4 protons (endo/exo), confirming spatial proximity consistent with a cis-fused bowl shape.[1]
Phase 3: Absolute Configuration ((1R, 5S))
Since the molecule is an oil or low-melting solid, X-ray crystallography requires derivatization.[1]
Method A: Mosher's Ester Analysis (Solution State) [1]
-
React substrate with (R)- and (S)-MTPA chloride (Mosher's acid chloride).[1]
-
Analyze
( ) of the neighboring protons (H5, H6, H2).[1] -
Causality: The anisotropic shielding of the phenyl group in the Mosher ester allows calculation of the absolute configuration at C1.
Method B: X-Ray Crystallography (Solid State) [1]
-
Derivatization: React the alcohol with p-nitrobenzoyl chloride to form the p-nitrobenzoate ester.[1]
-
Crystallization: Recrystallize from Et2O/Hexanes.
-
Diffraction: Determine the anomalous dispersion (Flack parameter) to assign absolute stereochemistry.
Visualizing the Elucidation Logic
The following diagram illustrates the decision tree for validating the structure, specifically filtering out the common regioisomer.
Caption: Logical flow for distinguishing the target 1-substituted bridgehead isomer from the 6-substituted byproduct.
Synthetic Context & Reference Data[2][3][4][5][6][7]
Understanding the provenance of the molecule aids in anticipating impurities.
Synthesis Pathway
The most reliable route to the 1-substituted core involves the intramolecular cyclization of functionalized epoxides or the enzymatic resolution of the racemate.[1]
-
Racemate Synthesis: Often achieved via carbenoid insertion into allylic ethers or intramolecular alkylation of chlorohydrins [1].
-
Enzymatic Resolution: Lipase-catalyzed acetylation (e.g., Pseudomonas cepacia lipase) is highly effective for primary alcohols attached to chiral quaternary centers, yielding high enantiomeric excess (ee > 98%) [2].[1]
Reference Specifications
For research procurement and verification, compare against these standard specifications:
| Parameter | Specification | Note |
| Molecular Formula | C6H10O2 | |
| Molecular Weight | 114.14 g/mol | |
| Appearance | Colorless viscous oil | |
| Chiral Purity | > 98% ee | Determine via Chiral HPLC (Chiralpak AD-H or IC).[1][2][3] |
| Solubility | DMSO, Methanol, Chloroform | Avoid protic solvents for OH coupling analysis. |
References
-
PubChem. Compound Summary: ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol.[1][4] National Library of Medicine. Available at: [Link]
-
Beilstein J. Org.[1] Chem. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. (Demonstrates X-ray elucidation of similar [3.1.0] systems). Available at: [Link]
Sources
- 1. (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol | C6H11NO | CID 15713442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Oxabicyclo[3.1.0]hexane-1-methanol | 1203707-39-4 [sigmaaldrich.com]
- 3. ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol | 1412452-25-5 [sigmaaldrich.com]
- 4. ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol | C6H10O2 | CID 89215241 - PubChem [pubchem.ncbi.nlm.nih.gov]
